molecular formula C18H15ClN4O2S B2680802 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 946202-11-5

6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2680802
CAS No.: 946202-11-5
M. Wt: 386.85
InChI Key: CBOSYODAFKCZMN-UHFFFAOYSA-N
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Description

The compound 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline features a quinoxaline core fused with a dihydropyrazole ring. Key structural attributes include:

  • Quinoxaline moiety: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 4, contributing to π-π stacking and hydrogen-bonding interactions.
  • Dihydropyrazole ring: A five-membered heterocycle with a 4-chlorophenyl substituent at position 3 and a methylsulfonyl group at position 1. The sulfonyl group enhances stability and may influence biological activity through electronegative effects .

Properties

IUPAC Name

6-[5-(4-chlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-26(24,25)23-18(11-16(22-23)12-2-5-14(19)6-3-12)13-4-7-15-17(10-13)21-9-8-20-15/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOSYODAFKCZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine, resulting in the formation of 1-(methylsulfonyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole.

    Quinoxaline Formation: The final step involves the condensation of the sulfonylated pyrazole with o-phenylenediamine under acidic conditions to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially yielding dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various halogenating agents for electrophilic substitution are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that quinoxaline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy as an antibacterial agent has been compared to standard antibiotics, showing promising results in inhibiting growth and biofilm formation .

Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of this compound. It has been shown to reduce inflammatory markers in animal models, indicating its potential use in treating inflammatory diseases .

Agricultural Applications

Pesticide Development
The unique chemical structure of 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline makes it a candidate for developing new pesticides. Research indicates that it can effectively target specific pests while minimizing harm to beneficial insects .

Herbicide Potential
The compound's mechanism of action may also extend to herbicidal applications. Preliminary studies suggest that it can inhibit the growth of certain weed species, providing an alternative to traditional herbicides .

Material Science Applications

Photophysical Properties
Recent investigations into the photophysical properties of quinoxaline derivatives have revealed their potential use in optoelectronic devices. The compound exhibits solvatochromic behavior, which can be exploited in sensors and light-emitting devices .

Dye Applications
Due to its vibrant color properties, the compound may be utilized as a dye in various applications, including textiles and coatings. Its stability and resistance to fading make it an attractive option for long-lasting coloration .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against breast cancer cells. The compound was found to inhibit cell growth by inducing apoptosis through mitochondrial pathways, with an IC50 value significantly lower than that of conventional treatments .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations without affecting non-target species. The results indicated a potential for integration into sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogous pyrazoline-containing heterocycles:

Compound Name & Source Core Structure Pyrazoline Substituents N-Substituent Notable Properties/Activities
Target Compound Quinoxaline 3-(4-chlorophenyl) Methylsulfonyl Structural data inferred from analogs
6-[1-(2-fluorobenzoyl)-3-(thiophen-2-yl)... () Quinoxaline 3-(thiophen-2-yl) 2-Fluorobenzoyl Research-grade availability; no activity reported
2-Chloro-6-ethoxy-3-[(5R)-3-(4-methylphenyl)... () Quinoline 3-(4-methylphenyl) Methylsulfonyl, ethoxy Stereospecific synthesis; molecular weight 443.95
4-(3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)... () Pyrazole-pyrazoline 3-(biphenyl-4-yl), 3-(4-methoxyphenyl) Phenyl, methoxyphenyl Crystallographically characterized; analgesic potential
4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)... () Thiazole-thiophene 3-(4-chlorophenyl)thiazol-2-yl Benzylthio IC50 6.2 μM (superoxide inhibition)
Key Observations:

Thiazole-thiophene hybrids () demonstrate radical scavenging activity linked to sulfur-containing substituents .

Substituent Influence :

  • 4-Chlorophenyl : Present in the target compound, this group increases lipophilicity and may enhance membrane permeability compared to 4-methylphenyl () or thiophene ().
  • Methylsulfonyl vs. Carbaldehyde/Ethoxy : Sulfonyl groups (target, ) improve metabolic stability over aldehydes () or ethoxy groups, which are prone to oxidative degradation .

Biological Activity

The compound 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a member of the pyrazole and quinoxaline families, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C16H15ClN4O2S\text{C}_{16}\text{H}_{15}\text{ClN}_4\text{O}_2\text{S}

This molecule features a quinoxaline core substituted with a pyrazole moiety that includes a chlorophenyl group and a methylsulfonyl group.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial , antitumor , and anti-inflammatory agent. The following sections detail these activities.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Compounds with similar structures have demonstrated effective antifungal activity against various pathogenic fungi, including strains of Candida and Aspergillus .
  • Antitubercular Activity : Some derivatives have also shown efficacy against Mycobacterium tuberculosis .

Antitumor Activity

The compound has been evaluated for its antitumor properties, particularly in targeting various cancer cell lines:

  • Mechanism of Action : It is believed to inhibit specific kinases involved in tumor growth. For example, similar compounds have been identified as inhibitors of the EGFR pathway, which is crucial in many cancers .
  • Case Study : A study reported that pyrazole derivatives exhibited cytotoxic effects on breast cancer cells, suggesting that modifications to the pyrazole ring can enhance anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Inhibition of Inflammatory Pathways : Compounds containing the pyrazole moiety have been shown to inhibit the production of pro-inflammatory cytokines, which suggests their role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to both the pyrazole and quinoxaline rings can significantly influence biological activity. Here are some key findings:

ModificationBiological Effect
Chlorine substitution on phenyl ringEnhanced antimicrobial activity
Methylsulfonyl groupIncreased solubility and bioavailability
Variations in quinoxaline substituentsAltered kinase inhibition profiles

Q & A

Basic Research Question

  • X-ray crystallography is the gold standard for resolving molecular conformation and intermolecular interactions. For example, weak C–H⋯N hydrogen bonds and π-stacking interactions (centroid distances ~3.7 Å) stabilize the crystal lattice in similar quinoxaline-pyrazole hybrids .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, with deshielded signals for pyrazole C–H (~δ 7.5–8.5 ppm) and sulfonyl groups (δ ~3.2 ppm for methyl protons).
  • FTIR confirms functional groups, such as sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

How can computational methods optimize reaction conditions for synthesizing this compound?

Advanced Research Question
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance:

  • Reaction path searches identify energy barriers for key steps like cyclization or sulfonylation.
  • Solvent effects are modeled using continuum solvation models (e.g., SMD) to select optimal solvents (e.g., DMSO vs. acetonitrile) .
  • Machine learning (ML) tools analyze experimental datasets to recommend conditions (e.g., temperature, catalyst loading) that maximize yield. ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation by >50% .

What strategies are used to evaluate the compound’s pharmacological activity and resolve contradictory data?

Advanced Research Question

  • Dose-response assays : Screen against cancer cell lines (e.g., IC₅₀ determination via MTT assays) with positive controls (e.g., doxorubicin). Contradictions in activity may arise from cell-line-specific permeability or off-target effects.
  • Kinase inhibition profiling : Use kinase assay panels (e.g., Eurofins KinaseProfiler) to identify selective targets. For quinoxaline derivatives, cross-reactivity with EGFR or VEGFR2 is common .
  • Statistical validation : Apply ANOVA or t-tests to compare replicates, and use Hill slopes to assess cooperative binding. Outliers are re-tested under standardized conditions (e.g., fixed ATP concentrations) .

How can reaction fundamentals and reactor design improve scalability of the synthesis?

Advanced Research Question

  • Microreactor systems : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing side products.
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize parameters (e.g., residence time, temperature) with minimal runs. For example, a 2³ factorial design can identify interactions between catalyst loading, solvent polarity, and yield .
  • Membrane separation : Nanofiltration membranes (MWCO ~500 Da) purify intermediates, replacing chromatography in continuous flow systems .

What are the challenges in analyzing metabolic stability and degradation pathways of this compound?

Advanced Research Question

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Major metabolites often result from sulfonyl group oxidation or quinoxaline ring hydroxylation.
  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions (ICH Q1B guidelines). UPLC-PDA tracks degradation products, with structural elucidation via MS/MS .
  • Data reconciliation : Use software like ACD/Labs or Compound Discoverer to align fragmentation patterns with proposed structures, resolving false positives from matrix effects .

How do substituents on the pyrazole and quinoxaline moieties influence bioactivity?

Advanced Research Question

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -Cl) enhance metabolic stability but may reduce solubility.
  • Structure-activity relationship (SAR) studies : Compare analogs with variations at the 4-chlorophenyl or methylsulfonyl positions. For example, replacing -SO₂CH₃ with -COCH₃ decreases kinase inhibition by ~40% .
  • Molecular docking : Simulate binding to target proteins (e.g., PARP-1) using AutoDock Vina. Pyrazole-quinoxaline hybrids show higher affinity when the dihydro-pyrazole adopts a planar conformation .

What analytical techniques are recommended for detecting impurities in batch synthesis?

Basic Research Question

  • HPLC-DAD/ELSD : Use C18 columns (e.g., Waters XBridge) with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.
  • LC-HRMS : Identify impurities via exact mass (e.g., m/z ± 5 ppm). Common impurities include unreacted pyrazole precursors or over-sulfonylated byproducts .
  • NMR spiking : Add reference standards (e.g., 4-chlorophenyl derivatives) to confirm impurity identity .

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